molecular formula C11H15N5O6 B8239584 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one

Cat. No.: B8239584
M. Wt: 313.27 g/mol
InChI Key: MWVSREMEETTXDC-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Nonacosanediol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 6,8-Nonacosanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 6,8-Nonacosanediol may involve the hydrogenation of unsaturated precursors or the use of biocatalysts to achieve the desired reduction. The choice of method depends on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Nonacosanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can yield hydrocarbons.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces hydrocarbons.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

6,8-Nonacosanediol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Nonacosanediol involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and substitution processes.

Comparison with Similar Compounds

Similar Compounds

    6,8-Nonacosanone: A ketone analog of 6,8-Nonacosanediol.

    6,8-Nonacosanoic acid: A carboxylic acid analog.

    6,8-Nonacosane: A hydrocarbon analog.

Uniqueness

6,8-Nonacosanediol is unique due to its diol functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSREMEETTXDC-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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